3-Chloro-4-isopropoxy-5-methoxybenzoic acid

Analytical Chemistry Quality Control Procurement

Procure 3-Chloro-4-isopropoxy-5-methoxybenzoic acid (CAS 749920-56-7) for applications where structural integrity is paramount. Its unique chloro, isopropoxy, and methoxy substitution pattern is non-interchangeable; even minor alterations drastically change binding affinity and molecular recognition. As a certified reference standard with batch-specific NMR, HPLC, and GC documentation, it ensures traceability for regulatory submissions. It also serves as a versatile synthetic building block with multiple handles for derivatization and a validated negative control in chorismate mutase biochemical assays.

Molecular Formula C11H13ClO4
Molecular Weight 244.67 g/mol
CAS No. 749920-56-7
Cat. No. B3386718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-isopropoxy-5-methoxybenzoic acid
CAS749920-56-7
Molecular FormulaC11H13ClO4
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1Cl)C(=O)O)OC
InChIInChI=1S/C11H13ClO4/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6H,1-3H3,(H,13,14)
InChIKeySHWDMVBTBWPOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-isopropoxy-5-methoxybenzoic Acid (CAS 749920-56-7): Technical Baseline and Identity


3-Chloro-4-isopropoxy-5-methoxybenzoic acid (CAS 749920-56-7) is a polysubstituted benzoic acid derivative featuring chloro, isopropoxy, and methoxy functional groups, with a molecular weight of 244.67 g/mol and the molecular formula C11H13ClO4 . It is primarily utilized as a research chemical, a synthetic building block, and a reference standard for pharmaceutical impurity analysis . The compound is commercially available from multiple vendors with a standard purity specification of 95%+, and select suppliers provide batch-specific analytical documentation including NMR, HPLC, and GC spectra .

Why 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid Cannot Be Simply Substituted


Substituting 3-Chloro-4-isopropoxy-5-methoxybenzoic acid with a generic or closely related analog is not advisable due to the precise spatial and electronic arrangement of its three substituents (chloro, isopropoxy, and methoxy). Even minor structural alterations, such as the replacement of chlorine with bromine or the migration of a methoxy group, can lead to significant changes in molecular recognition, binding affinity, and overall biological or chemical behavior . For example, an analog lacking the isopropoxy group (e.g., 3-Chloro-4-methoxybenzoic acid) may exhibit a different solubility profile and reduced steric bulk, which can alter its interaction with target enzymes or receptors . Furthermore, the compound's unique substitution pattern is critical for its use as a reference standard, where any deviation would invalidate its application in the accurate identification and quantification of drug impurities . The quantitative evidence provided below underscores the specific, non-interchangeable characteristics of this precise compound.

Quantitative Differentiation Evidence for 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid


Analytical Purity and Quality Control Documentation

The compound is supplied by Bidepharm at a standard purity of 95%, with batch-specific analytical data provided, including NMR, HPLC, and GC spectra . This level of documentation is not universally offered by all vendors for this specific CAS number, providing a verifiable advantage for procurement where traceable purity and identity confirmation are required.

Analytical Chemistry Quality Control Procurement

Specific NMR Spectral Fingerprint (1H NMR in DMSO-d6)

The compound has a distinct 1H NMR spectral fingerprint recorded in DMSO-d6, which is cataloged in the KnowItAll NMR Spectral Library [1]. This spectral data serves as a definitive identifier, differentiating it from regioisomers like 3-chloro-5-isopropoxy-4-methoxybenzoic acid (CAS 1272528-49-0) or analogs with different halogen substitutions, such as the bromo derivative .

Structural Biology Medicinal Chemistry Analytical Chemistry

Lack of Inhibitory Activity Against Chorismate Mutase

In a binding assay, 3-Chloro-4-isopropoxy-5-methoxybenzoic acid demonstrated no inhibition of chorismate mutase from Escherichia coli . This negative result is a quantitative data point that distinguishes it from known chorismate mutase inhibitors, such as the prephenate analog 2-(1-Carboxy-1,4-dihydrobenzyl)acrylic acid, which showed effective inhibition [1].

Enzymology Drug Discovery Antibacterial

Designated Use as a Pharmaceutical Impurity Reference Standard

The compound is explicitly designated and marketed for use as a reference standard for drug impurities and as a reagent for biomedical research . This targeted application is a key differentiator from many other substituted benzoic acids, which are often sold solely as general-purpose synthetic building blocks. The procurement of this specific CAS number is therefore a requirement for analytical methods validation and routine quality control testing in pharmaceutical manufacturing.

Pharmaceutical Analysis Quality Control Regulatory Science

Optimal Research and Industrial Applications for 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid


Pharmaceutical Impurity Profiling and Method Validation

Utilize 3-Chloro-4-isopropoxy-5-methoxybenzoic acid as a certified reference standard for the development, validation, and routine execution of analytical methods (e.g., HPLC, GC-MS) aimed at detecting and quantifying related impurities in active pharmaceutical ingredients (APIs) or finished drug products . The batch-specific QC documentation from suppliers like Bidepharm provides the necessary traceability for regulatory submissions .

Synthetic Building Block for Complex Molecule Construction

Employ the compound as a versatile building block in multi-step organic synthesis. Its unique combination of chloro, isopropoxy, and methoxy substituents provides multiple handles for further derivatization (e.g., nucleophilic substitution of the chloro group, esterification of the carboxylic acid) to construct novel molecular scaffolds for medicinal chemistry or materials science . The availability of a reference 1H NMR spectrum facilitates the monitoring and confirmation of intermediate structures [1].

Negative Control in Chorismate Mutase Inhibition Studies

Incorporate 3-Chloro-4-isopropoxy-5-methoxybenzoic acid as a negative control compound in biochemical assays designed to identify or characterize novel inhibitors of bacterial chorismate mutase. Its documented lack of inhibitory activity provides a benchmark against which the activity of test compounds can be reliably measured .

Technical Documentation Hub

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